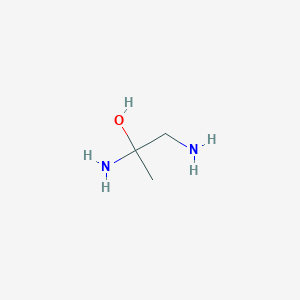

1,2-Diaminopropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Diaminopropan-2-ol is a vicinal diamine alcohol with two amine groups (-NH₂) on adjacent carbons (C1 and C2) and a hydroxyl group (-OH) on C2. This structure confers unique reactivity, making it valuable in pharmaceutical synthesis, chelation chemistry, and polymer applications. However, direct toxicological or physicochemical data for this compound are absent in the provided evidence. The following analysis instead focuses on structurally related amino alcohols and chlorinated analogs from the evidence, highlighting functional group variations and their implications.

Q & A

Q. What synthetic strategies are optimal for 1,2-Diaminopropan-2-ol to minimize instability during synthesis?

Basic Research Question

this compound’s instability arises from its reactive amino and hydroxyl groups. A robust approach involves:

- Protecting Groups : Use phthalimide or tert-butoxycarbonyl (Boc) to shield amino groups during synthesis, as demonstrated in analogous aminochloropropane derivatives .

- Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce side reactions.

- Purification via Recrystallization : Employ polar solvents (e.g., ethanol/water mixtures) to isolate pure product .

Q. How can researchers characterize the stereochemistry and purity of this compound?

Basic Research Question

Key analytical methods include:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns and UV detection (e.g., 254 nm) .

- NMR Spectroscopy : Analyze 1H and 13C spectra to confirm structure, focusing on coupling constants for stereochemical assignment .

- Mass Spectrometry (LC-MS/MS) : Quantify trace impurities and verify molecular ion peaks, as applied to aminopropanol derivatives .

Q. What experimental precautions are critical for handling this compound in biological assays?

Basic Research Question

Safety protocols derived from hazard

- Ventilation : Use fume hoods or continuous-flow systems to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and acid-resistant lab coats.

- First Aid : Immediate rinsing with water for skin contact; artificial respiration if inhaled .

Q. How can researchers design in vivo studies to evaluate this compound’s pharmacological activity?

Advanced Research Question

Methodological considerations:

- Dose Optimization : Conduct dose-response studies in rodent models, starting with 0.1–10 mg/kg.

- Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and metabolite formation, as validated for aminopropanol derivatives .

- Control Groups : Include vehicle and positive controls (e.g., adrenolytic agents for receptor studies) .

Q. How should contradictory data on this compound’s biological activity be resolved?

Advanced Research Question

Steps for resolving discrepancies:

- Replicate Experiments : Confirm results across independent labs.

- Assay Validation : Verify cell line viability (e.g., via MTT assays) and receptor binding specificity (e.g., competitive inhibition assays) .

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., 1-amino-3-chloro-2-propanol) to identify trends .

Q. What computational methods predict this compound’s reactivity in asymmetric synthesis?

Advanced Research Question

Approaches include:

- Density Functional Theory (DFT) : Model transition states to predict stereochemical outcomes.

- Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to guide chiral synthesis .

- In Silico Databases : Cross-reference PubChem data for analogous compounds’ physicochemical properties .

Q. How can researchers ensure regulatory compliance when using this compound in cross-border collaborations?

Advanced Research Question

Compliance strategies:

- Inventory Checks : Verify against TSCA (U.S.), KECI (Korea), and PICCS (Philippines) .

- Endocrine Disruption Screening : Follow EPA guidelines using PubMed queries for hazard data (e.g., "this compound[tw] AND endocrine[tw]") .

- Documentation : Maintain REACH-compliant safety sheets and disposal records .

Comparison with Similar Compounds

Key Observations :

- Amino Alcohols: 3-Aminopropane-1,2-diol and (2R)-2-Aminopropan-1-ol have primary amines but differ in hydroxyl positioning and chirality, affecting solubility and biological activity.

- Chlorinated Analogs: 1-Chloro-2-methyl-2-propanol’s chloro group introduces electrophilicity, making it reactive in substitution reactions .

Physical and Chemical Properties

Critical physicochemical parameters from the evidence:

Key Observations :

- Density and Flash Points: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol’s low density (0.875 g/cm³) and moderate flash point (73.9°C) suggest flammability risks in handling .

- Thermal Stability: None of the compounds show significant reactivity under standard conditions, though 1-Chloro-2-methyl-2-propanol may decompose under oxidative stress .

Key Observations :

- Toxicity Data Gaps: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol lacks toxicological data, complicating risk assessment .

- Skin Corrosion: 3-Aminopropane-1,2-diol’s severe skin irritation risk mandates stringent PPE .

Environmental and Regulatory Considerations

- Ecotoxicity: No ecological data are provided for any compound, highlighting a critical research gap.

- Regulatory Status: None of the compounds are subject to specific safety or environmental regulations in the evidence .

Preparation Methods

Ammonolysis of Propylene Oxide

Reaction Mechanism and Conditions

Propylene oxide reacts with excess aqueous or gaseous ammonia under controlled pressure (1.0–4.0 MPa) and temperature (150–200°C) to form 1,2-diaminopropan-2-ol. Catalysts such as H-ZSM-5 molecular sieves modified with Ni, Mo, or Pd enhance selectivity (up to 56.5% yield) .

Typical Reaction Setup

| Parameter | Value Range |

|---|---|

| Molar Ratio (NH₃:PO) | 10:1 – 16:1 |

| Temperature | 185–200°C |

| Pressure | 0.6–1.0 MPa |

| Catalyst Loading | 20% Ni, 3% Mo, 0.1% Pd |

Byproduct Management

-

Major Byproducts : Monoisopropanolamine (9.7%), diisopropanolamine (1.1%) .

-

Recycling : Unreacted ammonia and propylene oxide are recovered via distillation.

Catalytic Amination of Isopropanolamine

Heterogeneous Catalytic Process

Isopropanolamine undergoes amination with liquid ammonia in the presence of hydrogen and Raney nickel or Cu-Cr catalysts at 120–230°C and 2.0–25.0 MPa. This method achieves 60–80% yield .

Optimized Conditions

-

Pressure : 10–13 MPa

-

Temperature : 150–240°C

-

Ammonia Ratio : 1:1 – 20:1 (mol/mol)

Advantages Over Traditional Methods

-

Avoids chloride contamination (common in dichloropropane routes).

-

Continuous operation possible with fixed-bed reactors.

Hydrolysis of 1,2-Dichloropropane

Classical Alkaline Hydrolysis

1,2-Dichloropropane reacts with aqueous ammonia under high pressure (8–12 MPa) and temperature (160–180°C). Sodium hydroxide neutralizes HCl byproducts.

Limitations

-

Low Yield : ≤50% due to competing elimination reactions.

-

Environmental Impact : Generates NaCl and chlorinated waste .

Modern Modifications

-

Microwave-Assisted Hydrolysis : Reduces reaction time by 40% but requires specialized equipment.

Mannich-Type Condensation

Three-Component Reaction

A scalable one-pot synthesis involves formaldehyde, ammonia, and nitroethane:

-

Nitroethane + Formaldehyde → Nitro alcohol intermediate.

-

Catalytic Hydrogenation : Pd/C or Raney nickel reduces the nitro group to amine (yield: 75–85%) .

Typical Data

| Component | Molar Ratio | Solvent | Yield (%) |

|---|---|---|---|

| Nitroethane | 1.0 | Ethanol | 78 |

| Formaldehyde | 2.0 | – | – |

| H₂ Pressure | 3.5 MPa | – | – |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Propylene Oxide Ammonolysis | 56.5 | 98 | Moderate (NH₃ reuse) | High |

| Isopropanolamine Amination | 80 | 99 | Low | Industrial |

| Dichloropropane Hydrolysis | 50 | 95 | High (Cl⁻ waste) | Limited |

| Mannich Reaction | 85 | 97 | Low | Pilot-scale |

Industrial and Environmental Considerations

-

Catalytic Amination : Dominates industrial production due to high efficiency and minimal waste.

-

Chloride Routes : Phased out in the EU under REACH regulations due to toxicity concerns.

-

Green Chemistry Trends : Microwave-assisted and solvent-free protocols are under development.

Properties

Molecular Formula |

C3H10N2O |

|---|---|

Molecular Weight |

90.12 g/mol |

IUPAC Name |

1,2-diaminopropan-2-ol |

InChI |

InChI=1S/C3H10N2O/c1-3(5,6)2-4/h6H,2,4-5H2,1H3 |

InChI Key |

IGMXCAJKKAOULS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.